molecular formula C25H28N4O4S B2640957 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 957939-32-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2640957
CAS No.: 957939-32-1
M. Wt: 480.58
InChI Key: WBINCQYJINIQDT-UHFFFAOYSA-N
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Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core. Key structural elements include:

  • A 3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl moiety.
  • A sulfanyl acetamide linker at position 3.
  • A 3,4-dimethoxyphenethyl side chain attached via the acetamide nitrogen.

Below, we compare its structural and functional attributes with analogous compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-15(2)22-24(31)29-23(28-22)17-7-5-6-8-18(17)27-25(29)34-14-21(30)26-12-11-16-9-10-19(32-3)20(13-16)33-4/h5-10,13,15,22H,11-12,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBINCQYJINIQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazoquinazolinyl core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzamide and an isocyanide derivative.

    Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.

    Attachment of the sulfanylacetamide linkage: This can be accomplished through a nucleophilic substitution reaction, where a thiol group reacts with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazoquinazolinyl moiety can be reduced to form alcohol derivatives.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated dimethoxyphenyl derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

A. Core Heterocycle Variations

Imidazo[1,2-c]quinazolinone vs. Quinazolinone Derivatives The target compound’s imidazo[1,2-c]quinazolinone core () distinguishes it from simpler quinazolinone derivatives (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, ). Spirocyclic analogs (e.g., N-(4-(5-oxo-2-phenyl-2',4'-dihydro-5H-spiro[imidazo[2,1-b]1,3,4-thiadiazol-6,5'-isoxazol]-31yl)phenyl)acetamide, ) introduce conformational rigidity, which may alter bioavailability compared to the target compound’s flexible sulfanyl linker.

B. Sulfanyl Acetamide Linker Modifications

Substituents on the Acetamide Chain

  • The 3,4-dimethoxyphenethyl group in the target compound contrasts with:

  • Furylmethyl substituents (e.g., N-(2-furylmethyl)-3-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}propanamide, ), which reduce steric bulk but may decrease lipophilicity.
  • Chlorophenyl groups (e.g., N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide , ), which enhance halogen bonding but increase molecular weight.

Triazole vs. Oxadiazole Linkers

  • Compounds like 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replace the sulfanyl acetamide with oxadiazole rings, altering electronic properties and metabolic stability .

Comparative Data Table

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Imidazo[1,2-c]quinazolinone 3,4-Dimethoxyphenethyl, propan-2-yl ~525.6 (estimated) N/A (inferred from analogs) -
N-(2-furylmethyl)-3-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo...propanamide Imidazo[1,2-c]quinazolinone Furylmethyl, propan-2-yl ~507.5 Anticancer (moderate)
N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone 4-Chlorophenyl, bromophenyl ~504.8 Antimicrobial
2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-substituted acetamides Oxadiazole Indol-3-ylmethyl ~400-450 Enzyme inhibition

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethoxyphenyl group , an imidazoquinazolinyl moiety , and a sulfanylacetamide linkage . Its IUPAC name reflects this complexity:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC25H28N4O4S
Molecular Weight476.58 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of imidazoquinazoline have shown effectiveness against various cancer cell lines, including HCT116 and MDA-MB-231.

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Many studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway and the activation of caspases.
  • Inhibition of Cell Migration : Compounds have been shown to inhibit the migration of cancer cells, which is crucial for preventing metastasis.

Table: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
Compound 1HCT1160.43Induces apoptosis
Compound 2MDA-MB-2311.5Inhibits migration
N-[2-(3,4-dimethoxyphenyl)ethyl]-...HCT116TBDTBD

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. The presence of the imidazoquinazoline core is often linked to enhanced antimicrobial activity against various pathogens.

Case Studies

  • Study on Imidazoquinazolines : A study published in Medicinal Chemistry highlighted that imidazoquinazoline derivatives exhibited potent anticancer activity with significant selectivity towards cancer cells over normal cells . This study emphasized the potential for developing targeted therapies based on these compounds.
  • Synthesis and Evaluation : Another research effort synthesized a series of triazole-containing hybrids and evaluated their biological activities. These derivatives showed promising results in terms of cytotoxicity against multiple cancer cell lines and were noted for their ability to induce oxidative stress leading to apoptosis .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can purity be ensured?

Synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core followed by sulfanyl-acetamide coupling. Key steps include:

  • Thiolation : Introduce the sulfanyl group at position 5 of the imidazo[1,2-c]quinazolinone scaffold via nucleophilic substitution.
  • Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety to the phenethylamine derivative.
  • Purity control : Employ HPLC with UV detection (λ = 254 nm) and confirm purity >95% via mass spectrometry (ESI-MS) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), imidazo-quinazolinone protons (δ ~7.5–8.5 ppm), and acetamide carbonyl (δ ~170 ppm).
  • FT-IR : Confirm sulfanyl (C-S stretch, ~600–700 cm⁻¹) and carbonyl groups (C=O stretch, ~1650–1750 cm⁻¹).
  • X-ray crystallography : Resolve stereoelectronic effects in the imidazo-quinazolinone core, as demonstrated for structurally similar compounds .

Q. How should researchers design preliminary biological activity assays?

  • In vitro models : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Anti-inflammatory testing : Use LPS-induced TNF-α suppression in murine macrophages (IC₅₀ comparison to diclofenac sodium).
  • Dosage : Start with 10 mg/kg in vivo models (e.g., carrageenan-induced paw edema) to assess anti-exudative activity .

Advanced Research Questions

Q. How can computational tools optimize the compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) : Simulate binding stability to target proteins (e.g., COX-2) using software like GROMACS.
  • ADMET prediction : Use SwissADME or ADMETLab to predict bioavailability, BBB penetration, and CYP450 interactions.
  • Quantum mechanics (QM) : Calculate electron density maps for the sulfanyl-acetamide linker to guide functional group modifications .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from independent studies using standardized protocols (e.g., MTT vs. ATP-based cytotoxicity assays).
  • Structural analogs : Test derivatives with modified methoxy or isopropyl groups to isolate SAR contributions (see Table 1).
  • Dose-response refinement : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .

Table 1 : Anti-exudative activity of analogs (10 mg/kg dose)

Derivative% Inhibition (vs. control)Reference Drug (Diclofenac)
R = -OCH₃62%68%
R = -iPr58%68%
Source: Adapted from

Q. How can researchers validate the structure-activity relationship (SAR) of the sulfanyl-acetamide moiety?

  • Isosteric replacement : Substitute sulfur with oxygen (sulfoxide) or methylene to assess electronic effects.
  • Proteolysis-targeting chimera (PROTAC) : Link the compound to E3 ligase recruiters to evaluate degradation efficiency.
  • Crystallographic studies : Resolve ligand-protein complexes (e.g., COX-2) to identify hydrogen bonding and hydrophobic interactions .

Q. What advanced experimental designs improve reaction yield in large-scale synthesis?

  • Flow chemistry : Optimize thiolation and coupling steps in continuous reactors to reduce side products.
  • DoE (Design of Experiments) : Apply Taguchi methods to variables (temperature, solvent polarity, catalyst loading).
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Methodological Notes

  • Contradictory data : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Safety : Always characterize intermediates (e.g., thiols) for reactivity hazards using DSC/TGA .

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